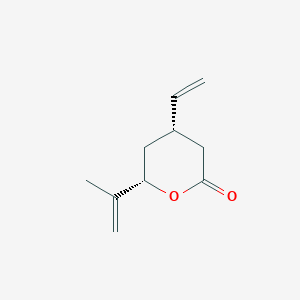
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one is an organic compound that belongs to the class of oxanones. These compounds are characterized by a six-membered ring containing an oxygen atom and a ketone functional group. The specific stereochemistry of this compound, indicated by the (4S,6S) configuration, suggests that it has two chiral centers, which can influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor molecule containing the necessary functional groups. For example, a precursor with an alcohol and a ketone group can undergo intramolecular cyclization under acidic or basic conditions to form the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl and prop-1-en-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4S,6S)-4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one include other oxanones and cyclic ketones with different substituents. Examples include:
- 4-Methyl-6-(prop-1-en-2-yl)oxan-2-one
- 4-Ethenyl-6-(prop-1-en-2-yl)oxan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88376-96-9 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(4S,6S)-4-ethenyl-6-prop-1-en-2-yloxan-2-one |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(7(2)3)12-10(11)6-8/h4,8-9H,1-2,5-6H2,3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
BGJGWAWDYUMXTF-IUCAKERBSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1C[C@@H](CC(=O)O1)C=C |
Kanonische SMILES |
CC(=C)C1CC(CC(=O)O1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





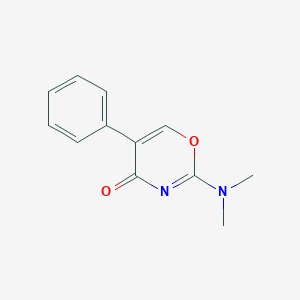
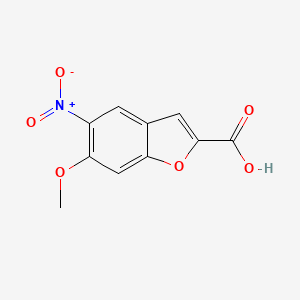
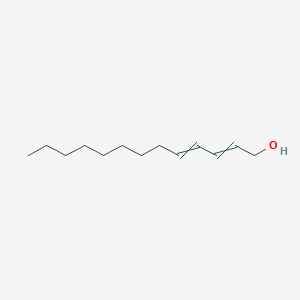
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
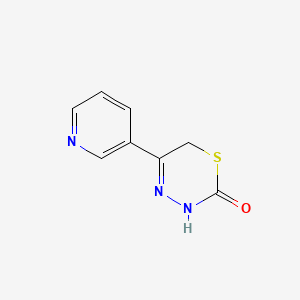
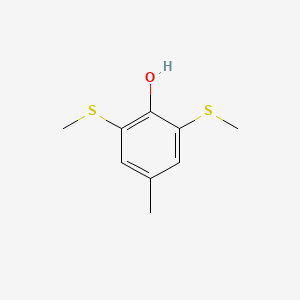

![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
